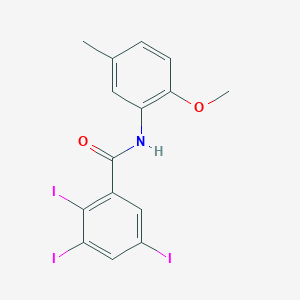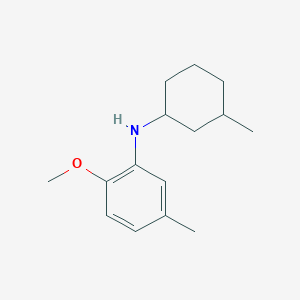
2,3,5-triiodo-N-(2-methoxy-5-methylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5-Triiodo-N-(2-methoxy-5-methylphenyl)benzamide is a complex organic compound characterized by the presence of three iodine atoms attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-triiodo-N-(2-methoxy-5-methylphenyl)benzamide typically involves the iodination of a benzamide precursor. One common method starts with the preparation of the benzamide core, followed by the introduction of iodine atoms through electrophilic substitution reactions. The reaction conditions often include the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite in an organic solvent like acetic acid or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of reagents and solvents is optimized to minimize costs and environmental impact while maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,3,5-Triiodo-N-(2-methoxy-5-methylphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to remove iodine atoms, yielding deiodinated derivatives.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can replace iodine atoms under appropriate conditions.
Major Products
The major products formed from these reactions include deiodinated benzamides, substituted benzamides with various functional groups, and oxidized derivatives.
Scientific Research Applications
2,3,5-Triiodo-N-(2-methoxy-5-methylphenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to interfere with cellular processes.
Biological Studies: The compound is used in studies related to iodine metabolism and thyroid function.
Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,3,5-triiodo-N-(2-methoxy-5-methylphenyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The presence of iodine atoms enhances its ability to form strong interactions with these targets, potentially leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2,3,5-Triiodobenzoic Acid: Similar in structure but lacks the methoxy and methylphenyl groups.
2,3,5-Triiodo-N-methylbenzamide: Similar but with a different substitution pattern on the benzamide core.
Uniqueness
2,3,5-Triiodo-N-(2-methoxy-5-methylphenyl)benzamide is unique due to the combination of its methoxy and methylphenyl groups, which confer distinct chemical properties and potential biological activities compared to other triiodinated benzamides.
Properties
IUPAC Name |
2,3,5-triiodo-N-(2-methoxy-5-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12I3NO2/c1-8-3-4-13(21-2)12(5-8)19-15(20)10-6-9(16)7-11(17)14(10)18/h3-7H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHYXIGIQJPOUTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=C(C(=CC(=C2)I)I)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12I3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B5072903.png)
![9-Ethyl-3-[(3-methylpiperidin-1-yl)methyl]carbazole](/img/structure/B5072909.png)
![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(3-methyl-1H-pyrazol-1-yl)propanamide](/img/structure/B5072911.png)
![3-[Benzyl(methyl)amino]-1-(3,5-dichlorophenyl)pyrrolidine-2,5-dione](/img/structure/B5072917.png)
![4-[4-(2,5-dichlorophenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B5072933.png)
![N-[(3-ethyl-5-isoxazolyl)methyl]-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5072941.png)
![1-(2-ethoxyphenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine](/img/structure/B5072944.png)
![N-(4-butylphenyl)-3-hydroxy-4-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)diazenyl]-2-naphthamide](/img/structure/B5072955.png)
![5-{3-[(3,5-DICARBOXYPHENYL)CARBAMOYL]-5-(2,2-DIMETHYLPROPANAMIDO)BENZAMIDO}BENZENE-1,3-DICARBOXYLIC ACID](/img/structure/B5072971.png)
![(5E)-1-benzyl-5-[[3-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5072974.png)
![6-(3-Bromophenyl)-3-ethylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5072982.png)
![N-{2-[4-(2-furoyl)-1-piperazinyl]-2-oxoethyl}benzamide](/img/structure/B5072999.png)
